Azido-PEG3-Val-Cit-PAB-PNP
Descripción general
Descripción
Azido-PEG3-Val-Cit-PAB-PNP is a cleavable 3 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is also a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Synthesis Analysis
This compound is a cleavable peptide ADC linker. The Val-Cit will specifically be cleaved by Cathepsin B . PNP group is a good leaving group when treating with amine-bearing payload . Azido group will react with DBCO, BCN, or other Alkyne group through click chemistry, PEG spacer increases aqueous solubility .
Molecular Structure Analysis
The molecular formula of this compound is C34H47N9O12 . The exact mass is 773.33 and the molecular weight is 773.800 .
Physical and Chemical Properties Analysis
The molecular weight of this compound is 773.800 . The elemental analysis shows that it contains C, 52.78; H, 6.12; N, 16.29; O, 24.81 .
Aplicaciones Científicas De Investigación
Síntesis de conjugados de anticuerpos-fármacos (ADC)
“Azido-PEG3-Val-Cit-PAB-PNP” es un enlace de ADC escindible utilizado en la síntesis de conjugados de anticuerpos-fármacos (ADC) {svg_1} {svg_2} {svg_3}. Los ADC son una clase de fármacos biofarmacéuticos diseñados como terapia dirigida para el tratamiento del cáncer. En los ADC, el enlace “this compound” une el anticuerpo al fármaco. Este enlace se escinde para liberar el fármaco solo después de que el ADC se internaliza en la célula diana {svg_4}.
Administración dirigida de fármacos
El enlace se escinde específicamente por la catepsina B, una enzima presente solo en el lisosoma {svg_5}. Esto asegura que la carga útil del ADC se liberará solo en la célula, lo que hace que “this compound” sea útil para la administración dirigida de fármacos {svg_6}.
Síntesis de PROTAC
“This compound” también es un enlace PROTAC basado en PEG que se puede utilizar en la síntesis de PROTAC (quimeras de direccionamiento de proteólisis) {svg_7} {svg_8}. Los PROTAC son una clase de fármacos que funcionan reclutando una ligasa de ubiquitina E3 para marcar una proteína específica para su degradación.
Síntesis de péptidos
El enlace “this compound” se utiliza en la síntesis de péptidos {svg_9}. Es un enlace peptídico escindible, lo que significa que se puede descomponer o escindir en ciertas condiciones. Esta propiedad es útil en la síntesis de péptidos donde el enlace necesita eliminarse después de que haya cumplido su propósito.
Investigación en biotecnología y empresas farmacéuticas
La aplicación de este enlace está involucrada en varios campos de investigación, incluidas empresas de biotecnología, farmacéuticas y de diagnóstico, instituciones clínicas y bioanalíticas {svg_10}. Se utiliza en el desarrollo de nuevos fármacos, estrategias terapéuticas y herramientas de diagnóstico {svg_11}.
Mecanismo De Acción
Target of Action
Azido-PEG3-Val-Cit-PAB-PNP is primarily used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The compound’s primary targets are the molecules containing Alkyne groups .
Mode of Action
This compound contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction can also occur with molecules containing DBCO or BCN groups through a strain-promoted alkyne-azide cycloaddition (SPAAC) .
Biochemical Pathways
In the context of ADCs, the compound is attached to an ADC cytotoxin through an ADC linker . In the case of PROTACs, the compound is part of a linker connecting two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
It’s known that the compound is a cleavable peptide adc linker . The Val-Cit will specifically be cleaved by Cathepsin B . PNP group is a good leaving group when treating with amine-bearing payload .
Result of Action
The result of the compound’s action is the selective degradation of target proteins in the case of PROTACs . For ADCs, the compound allows for the release of the ADC payload only in the cell .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s solubility can be increased by a PEG spacer . Furthermore, the compound should be stored at -20°C, away from moisture . The compound’s solubility in DMSO is 125 mg/mL .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Azido-PEG3-Val-Cit-PAB-PNP interacts with various enzymes and proteins. The Val-Cit will specifically be cleaved by catepsin B . This enzyme is only present in the lysosome, which ensures that the ADC payload will be released only in the cell .
Cellular Effects
This compound influences cell function by enabling the synthesis of ADCs and PROTACs . These compounds have significant effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with other molecules. It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This interaction allows for the synthesis of ADCs and PROTACs .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the synthesis of ADCs and PROTACs
Transport and Distribution
This compound is transported and distributed within cells and tissues as part of ADCs and PROTACs
Propiedades
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H47N9O12/c1-23(2)30(41-29(44)13-16-51-18-20-53-21-19-52-17-15-38-42-36)32(46)40-28(4-3-14-37-33(35)47)31(45)39-25-7-5-24(6-8-25)22-54-34(48)55-27-11-9-26(10-12-27)43(49)50/h5-12,23,28,30H,3-4,13-22H2,1-2H3,(H,39,45)(H,40,46)(H,41,44)(H3,35,37,47)/t28-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBCDJANEWKOSX-JDXGNMNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H47N9O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601100304 | |
Record name | L-Ornithinamide, N-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-oxopropyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601100304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
773.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2055047-18-0 | |
Record name | L-Ornithinamide, N-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-oxopropyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2055047-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Ornithinamide, N-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-oxopropyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601100304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.